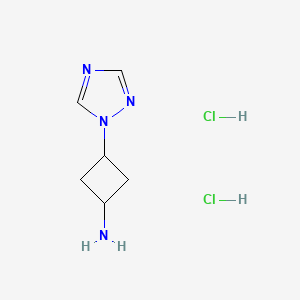

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

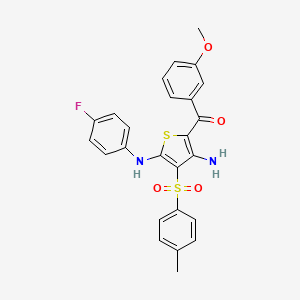

The compound “3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2408957-61-7 . It has a molecular weight of 211.09 . The IUPAC name for this compound is (1s,3s)-3- (1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H/t5-,6+;; . This indicates the presence of a cyclobutane ring with an attached 1,2,4-triazol-1-yl group.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications

Synthetic Methodologies and Applications

Aerobic Oxidative Cycloaddition for Triazole Synthesis : A novel synthetic approach towards 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles via aerobic oxidative cycloaddition of α-chlorotosylhydrazone with primary aryl amine has been developed, providing a catalyst-free, metal-free, azide-free, and peroxide-free methodology for triazole formation (Huining Bai et al., 2015).

Metal- and Oxidant-Free Synthesis of Triazolamines : A green, three-component condensation approach for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines has been introduced, showcasing broad substrate scope, mild reaction conditions, and the synthesis's environmental friendliness. Additionally, the fluorescence and aggregation-induced emission (AIE) properties of selected products were explored, indicating potential applications in optical materials (Wei Guo et al., 2021).

Cascade Reactions for NH-1,2,3-Triazoles : A copper-free synthesis method for NH-1,2,3-triazoles using organocatalytic cascade reactions has been reported. This approach provides a novel methodology for the preparation of NH-1,2,3-triazoles, highlighting new reactivity patterns for amino acid catalysts (D. Ramachary et al., 2008).

Corrosion Inhibition : Triazole Schiff bases have been evaluated as corrosion inhibitors on mild steel in acidic media. The study demonstrates the inhibition efficiency through various thermodynamic and electrochemical techniques, underscoring the potential of triazole derivatives in corrosion protection applications (Turuvekere K. Chaitra et al., 2015).

Industrial Applications : The review on the industrial use of amino-1,2,4-triazoles outlines their significant role in agriculture, medicine, and the production of high-energy substances. It emphasizes the versatility and wide-ranging applications of these compounds in creating plant protection products, drugs with hepatoprotective and anti-ischemic activities, and materials for explosives and gas-generating compositions (V. Nazarov et al., 2022).

Safety And Hazards

properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUNDXUKJESDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=NC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2894371.png)

![Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride](/img/structure/B2894375.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2894377.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2894384.png)

![9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2894385.png)

![1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2894387.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2894389.png)